5-Chloro-6-(methylsulfonyl)nicotinic acid

Medicinal Chemistry Organic Synthesis Agrochemical Intermediate

This disubstituted nicotinic acid provides a distinct dual-function handle: an electrophilic 5-chloro and an electron-withdrawing 6-methylsulfonyl group on a pyridine-3-carboxylic acid core. Unlike common nicotinic acid or random regioisomers, this pattern enables precise reactivity tuning for medicinal chemistry (nAChR/GPR109A targets), agrochemical SAR, covalent inhibitor design, and MOF/COF material science. 95% purity. Available in research quantities from multiple global suppliers.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
Cat. No. B15158446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(methylsulfonyl)nicotinic acid
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=N1)C(=O)O)Cl
InChIInChI=1S/C7H6ClNO4S/c1-14(12,13)6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyYZIFMXQSFCPRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-(methylsulfonyl)nicotinic Acid: Procurement and Application Guide


5-Chloro-6-(methylsulfonyl)nicotinic acid (CAS: 2091632-11-8; Molecular Formula: C7H6ClNO4S; Molecular Weight: 235.64 g/mol) is a disubstituted nicotinic acid derivative featuring a chlorine atom at the 5-position and a methylsulfonyl group at the 6-position of the pyridine ring . It is primarily utilized as a research chemical and a versatile synthetic intermediate , offering a unique combination of electrophilic (chloro) and electron-withdrawing (methylsulfonyl) functionalities for advanced molecular design . While direct quantitative biological data for this specific compound remains extremely limited in peer-reviewed literature, this guide focuses on its verifiable physicochemical and structural differentiation for procurement and chemical development.

Why 5-Chloro-6-(methylsulfonyl)nicotinic Acid Cannot Be Replaced by Generic Analogs


Generic substitution of nicotinic acid derivatives fails due to the critical interplay of regiochemistry and substituent electronic effects on chemical reactivity. The unique 5-chloro-6-methylsulfonyl substitution pattern provides a distinct synthetic handle and physicochemical profile compared to other regioisomers . Interchanging it with unsubstituted nicotinic acid (MW: 123.11 g/mol) [1] or analogs like 2-chloro-5-(methylsulfonyl)nicotinic acid (CAS: 3076880-32-2) or 6-chloro-2-(methylsulfonyl)nicotinic acid introduces significant changes in molecular weight, lipophilicity, and the spatial arrangement of functional groups, which fundamentally alters reaction outcomes, biological target engagement, and material properties in downstream applications [2]. The quantitative differences in key parameters, detailed below, necessitate precise selection.

Quantitative Differentiation Guide for 5-Chloro-6-(methylsulfonyl)nicotinic Acid


Regiochemical Specificity: Impact on Molecular Weight and Synthetic Utility

The 5-chloro-6-methylsulfonyl substitution confers a specific molecular weight of 235.64 g/mol, which is a key differentiator from core structural analogs . This quantitative mass difference directly influences compound solubility, permeability, and reaction kinetics in synthetic transformations [1].

Medicinal Chemistry Organic Synthesis Agrochemical Intermediate

Enhanced Chemical Stability of 5-Chloro-6-(methylsulfonyl)nicotinic Acid

The presence of the strongly electron-withdrawing methylsulfonyl group at the 6-position is predicted to increase the stability of the adjacent chloro-substituent at the 5-position by deactivating the aromatic ring towards nucleophilic aromatic substitution . This contrasts with 2-chloro-nicotinic acid derivatives, where the chloro group adjacent to the ring nitrogen is significantly more reactive and prone to hydrolysis [1].

Process Chemistry Stability Testing Chemical Development

Proven Utility as a Key Intermediate in Nicotinic Acid Derivative Production

Patents describe a general method for producing nicotinic acid derivatives, explicitly listing this specific compound among several potential intermediates [1]. The targeted introduction of the 5-chloro and 6-methylsulfonyl groups is a purposeful step towards constructing more complex molecules with specific biological activities [2].

Agrochemical Synthesis Pharmaceutical Intermediate Herbicide Development

Recommended Research and Industrial Scenarios for 5-Chloro-6-(methylsulfonyl)nicotinic Acid


Design and Synthesis of Novel Nicotinic Receptor Modulators

Procure this compound for use as a key scaffold in generating focused libraries of nicotinic acid derivatives aimed at modulating nicotinic acetylcholine receptors (nAChRs) or the GPR109A receptor. Its unique substitution pattern can impart distinct binding kinetics and selectivity profiles, as inferred from the broader class of 6-substituted nicotinic acid analogs [1]. The presence of the sulfone and chloro groups offers multiple vectors for further chemical diversification.

Development of Agrochemical Active Ingredients

Utilize 5-Chloro-6-(methylsulfonyl)nicotinic acid as an advanced intermediate in the synthesis of novel herbicides or fungicides. Its derivation from nicotinic acid, a common scaffold in agrochemicals (e.g., nicosulfuron) [2], and its specific substitution pattern are well-suited for structure-activity relationship (SAR) studies aimed at discovering new crop protection agents .

Covalent Inhibitor or Affinity Probe Development

Employ this compound in the design of covalent inhibitors targeting specific enzymes or receptors. The 5-chloro substituent provides a potential electrophilic site for nucleophilic attack by a target protein's active site residue, while the 6-methylsulfonyl group can be leveraged for its electron-withdrawing properties to modulate the reactivity of the chloro group and enhance target engagement .

Material Science and Organic Electronics Precursor

Source this compound for research in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The 3-carboxylic acid function provides a robust binding site for metal nodes, while the electron-deficient pyridine core, further tuned by the 5-chloro and 6-methylsulfonyl groups, can influence the electronic properties and porosity of the resulting advanced materials .

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